3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride
Overview
Description
“3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical compound with the molecular formula C14H19ClF3NO . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives, like the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a trifluoromethyl group through an ethyl bridge and a phenoxy group . The trifluoromethyl group is a key structural motif in this compound .Physical And Chemical Properties Analysis
The compound has a molecular weight of 309.76 . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Piperidine Derivatives in Drug Development
Piperidine derivatives play a crucial role in medicinal chemistry, contributing to the development of various therapeutic agents. These compounds, including aryl piperidines and piperazines, have been found in antipsychotic agents and possess pharmacophoric properties beneficial for enhancing potency and selectivity at D2-like receptors. Their structural adaptability allows for the exploration of diverse pharmacological profiles, indicating their potential in drug discovery and development processes (Sikazwe et al., 2009).
Role in Antibacterial and Antifungal Activities
Piperidine analogues have shown significant anti-mycobacterial properties, especially against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. The structural features of piperidine, such as the incorporation of acetamide groups at various positions on the heterocyclic nucleus, are key to its activity, highlighting its potential as a scaffold for designing novel anti-mycobacterial agents (Girase et al., 2020).
Enhancing Pharmacological Effects
Compounds containing piperidine structures have been investigated for their ability to enhance the bioavailability of therapeutic drugs and phytochemicals, owing to their influence on enzymatic drug biotransforming reactions in the liver. This property is particularly important for increasing the effectiveness of drugs by improving their absorption and distribution within the body, suggesting a beneficial application in pharmaceutical sciences (Caccia, 2007).
Impact on Metabolic Syndrome
Piperine, a piperidine alkaloid found in black pepper, demonstrates a wide range of physiological effects beneficial for treating metabolic syndrome. Its actions include enhancing digestive enzyme activity, protecting against oxidative damage, and influencing lipid and glucose metabolism. These effects underscore the potential therapeutic applications of piperidine derivatives in managing conditions associated with metabolic syndrome (Srinivasan, 2007).
Future Directions
The future directions for the research and application of trifluoromethylpyridine derivatives, like “3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride”, are promising. It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
properties
IUPAC Name |
3-[2-[4-(trifluoromethyl)phenoxy]ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO.ClH/c15-14(16,17)12-3-5-13(6-4-12)19-9-7-11-2-1-8-18-10-11;/h3-6,11,18H,1-2,7-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVLXPRNOVYJEAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=CC=C(C=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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